lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate
Description
Lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate is a complex organic compound featuring a lithium ion coordinated with a triazolopyridine moiety
Properties
IUPAC Name |
lithium;2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.Li/c12-8(13)5-7-10-9-6-3-1-2-4-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFZUEQTINATPU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCN2C(=NN=C2CC(=O)[O-])C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Lithiation: The triazolopyridine intermediate is then lithiated using a lithium reagent such as n-butyllithium or lithium
Biological Activity
Lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a lithium ion coordinated with a triazolopyridine derivative. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 181.15 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Neutral |
Neuroprotective Effects
Research indicates that lithium compounds exhibit neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems. Specifically, lithium has been shown to enhance the release of serotonin and norepinephrine while inhibiting the reuptake of these neurotransmitters, leading to improved mood regulation and cognitive function .
Antidepressant Activity
This compound has demonstrated significant antidepressant-like effects in preclinical models. Studies have shown that this compound can reduce depressive-like behaviors in animal models through its influence on the brain-derived neurotrophic factor (BDNF) signaling pathway .
Anti-Cancer Properties
The compound has also been explored for its anti-cancer potential. It acts as an inhibitor of the PRC2 complex (Polycomb Repressive Complex 2), which is implicated in various cancers. By inhibiting PRC2 activity, this compound may reverse gene silencing associated with tumor progression .
Study 1: Neuroprotective Effects in Mice
A study conducted on mice demonstrated that administration of this compound significantly improved cognitive function and reduced anxiety-like behaviors. The study utilized behavioral tests such as the elevated plus maze and Morris water maze to assess changes in anxiety and memory .
Study 2: Anti-Cancer Efficacy in Cell Lines
In vitro studies using various cancer cell lines (including breast and prostate cancer) revealed that the compound effectively inhibited cell proliferation. The mechanism was linked to the downregulation of EZH2 expression and subsequent reversal of H3K27 methylation marks associated with oncogene silencing .
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate as an inhibitor of specific kinases involved in cell proliferation. For instance, it has been identified as an inhibitor of Monopolar Spindle 1 kinase (Mps-1), which plays a crucial role in the mitotic checkpoint during cell division. Inhibition of Mps-1 can lead to improper chromosome segregation and has been linked to various cancers .
Case Study: Inhibition of Mps-1 Kinase
A study demonstrated that compounds similar to this compound effectively inhibited Mps-1 activity in vitro. This inhibition resulted in significant reductions in cell viability in cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for treating hematological malignancies and solid tumors .
Treatment of Autoimmune Disorders
The compound's ability to modulate immune responses has also been explored. Triazolopyridine derivatives have shown promise in treating autoimmune conditions by acting as inhibitors of specific signaling pathways involved in inflammation and immune activation .
Case Study: Anti-inflammatory Effects
Research indicates that triazolopyridine compounds can reduce inflammatory markers in models of autoimmune diseases. The incorporation of lithium ions may enhance the stability and bioavailability of these compounds, leading to improved therapeutic outcomes .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The presence of the triazole ring is known to contribute to enhanced antibacterial and antifungal activities against various pathogens .
Case Study: Antiviral Potential
A recent review highlighted the synthesis of pyridine compounds with antimicrobial properties. Compounds containing triazole rings exhibited significant activity against viral pathogens, suggesting that this compound could be explored further for antiviral applications .
Data Table: Summary of Applications
| Application Area | Mechanism/Target | Relevant Findings |
|---|---|---|
| Cancer Treatment | Mps-1 Kinase Inhibition | Reduces cell viability in cancer cell lines |
| Autoimmune Disorders | Immune Modulation | Decreases inflammatory markers in autoimmune models |
| Antimicrobial Activity | Bacterial/Viral Targets | Exhibits significant antibacterial and antiviral activity |
Q & A
Q. Which analytical techniques detect degradation products in stability studies?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) quantifies trace degradation products (e.g., limit of detection: 0.1%). High-resolution mass spectrometry (HRMS) identifies unknown impurities via exact mass matching (<5 ppm error). Forced degradation samples should be compared against stressed placebo controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
